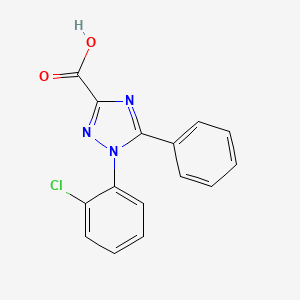

1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-11-8-4-5-9-12(11)19-14(10-6-2-1-3-7-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCQPZXNXJHNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the formation of the 1,2,4-triazole ring through cyclization reactions of appropriate hydrazide or hydrazone intermediates derived from substituted benzonitriles or benzoic acid derivatives. Key steps include:

- Formation of hydrazide intermediates via reaction of 2-chlorobenzonitrile or related precursors with hydrazine hydrate.

- Cyclization of hydrazides with formic acid or other formylating agents to construct the triazole ring.

- Introduction of the phenyl substituent at the 5-position either through direct substitution or via precursor design.

This approach is supported by analogous synthetic routes reported for related 1-substituted-1,2,4-triazole carboxylic acids, where cyclization under controlled acidic conditions yields the triazole core with the desired substitution pattern.

Detailed Preparation Example (Adapted from Related Triazole Syntheses)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Chlorobenzonitrile + Hydrazine hydrate | Formation of 2-chlorobenzohydrazide intermediate by reflux in ethanol or methanol | Hydrazide intermediate |

| 2 | Hydrazide + Formic acid or formamide | Cyclization under reflux to form 1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid core | Triazole ring formation |

| 3 | Phenyl substitution introduction | Via cross-coupling or condensation with phenyl precursors, or using phenyl-substituted hydrazides | This compound |

This synthetic route can be optimized for yield and purity by adjusting reaction times, temperatures, and solvent systems.

Alternative Approaches and Catalysis

Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has been widely used for synthesizing 1,2,3-triazole derivatives but is less common for 1,2,4-triazoles. However, related methods for triazole carboxylic acids involve Grignard reagents and carbon dioxide fixation steps to introduce carboxyl groups, as seen in the preparation of 1-substituted-1,2,3-triazole-4-carboxylic acids. While this method is specific to 1,2,3-triazoles, analogous organometallic strategies might be adapted for 1,2,4-triazoles with suitable modifications.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvents | Ethanol, Methanol, THF, DMF | Choice depends on solubility and reactivity of intermediates |

| Temperature | Reflux (~80-100 °C) for hydrazide formation; 40-80 °C for cyclization | Controlled heating promotes ring closure without decomposition |

| Reaction Time | 4-24 hours | Longer times may improve yields but risk side reactions |

| pH Control | Acidic conditions favored for cyclization | Formic acid or hydrochloric acid commonly used |

| Purification | Recrystallization, column chromatography | Ensures removal of unreacted starting materials and by-products |

Research Findings and Analytical Data

- Yields: Reported yields for similar 1,2,4-triazole carboxylic acids range from 60% to 80% depending on reaction conditions and precursor purity.

- Characterization: Products are typically characterized by 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry to confirm the triazole ring formation and substitution pattern.

- Crystallography: X-ray crystallography of related compounds confirms the planar triazole ring with perpendicular orientation of phenyl substituents, consistent with expected molecular geometry.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization | 2-Chlorobenzonitrile, Hydrazine hydrate, Formic acid | Reflux in ethanol/methanol, acidic cyclization | Straightforward, moderate to good yield | Requires careful control of temperature and pH |

| Grignard Reagent Carboxylation (Adapted) | 1-substituted dibromo-triazole, Isopropylmagnesium chloride, CO2 | Low temperature (-78 to 25 °C), inert atmosphere | High regioselectivity, potential for functional group tolerance | More complex setup, specific to 1,2,3-triazoles |

| Click Chemistry (for related triazoles) | Azides, Alkynes, CuSO4, Sodium ascorbate | Room temperature, aqueous ethanol | Mild conditions, high specificity | Limited to 1,2,3-triazole formation |

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated significant potential in medicinal applications:

- Antimicrobial Activity : Studies have shown that it exhibits effectiveness against various bacterial and fungal strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that this compound can induce cytotoxic effects on cancer cell lines. Notably, it has shown promising activity against HeLa cells with IC50 values lower than 12 μM .

The biological mechanisms attributed to this compound include:

- Enzyme Inhibition : It can bind to active sites of specific enzymes, disrupting essential biological processes such as cell division and metabolism.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pathways associated with inflammation.

Agricultural Applications

In agriculture, triazole derivatives are known for their fungicidal properties. The compound's structure suggests potential use in developing new agrochemicals aimed at controlling plant diseases caused by fungi.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that 1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapy, researchers evaluated the cytotoxic effects of this triazole derivative on various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells, highlighting its potential role in anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as cell division and metabolism, resulting in the death of microbial cells or the suppression of inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substitutions on the triazole core and aromatic rings. Key analogues include:

Key Observations :

- Chlorine Position : The 2-chlorophenyl substituent in the target compound may enhance steric and electronic interactions compared to 3-chlorophenyl analogues, which showed moderate kinase inhibition .

- Agrochemical Relevance : Halogen-rich derivatives like fenchlorazole demonstrate the importance of chlorine/trichloromethyl groups in pesticide activity, though the target compound’s phenyl group may limit this utility .

Biological Activity

1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has gained attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. The presence of both chlorophenyl and phenyl groups enhances its biological activity through various mechanisms of action.

The compound's IUPAC name is 1-(2-chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid, with the molecular formula . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:

Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their functions. This inhibition can interfere with critical biological processes such as cell division and metabolism.

Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated promising activity against the Hela cell line with IC50 values lower than 12 μM .

Anticancer Effects

Research indicates that derivatives of this compound exhibit potent anticancer properties. A study evaluated several synthesized triazole derivatives against human cancer cell lines (MCF-7, Hela, and A549). The results showed that compounds with specific substitutions on the phenyl rings exhibited varying degrees of cytotoxicity, with some derivatives demonstrating selectivity towards cancerous cells over normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Hela | <12 |

| Compound B | MCF-7 | 20.67 |

| Compound C | A549 | 25.00 |

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have been studied for their antimicrobial properties. The unique structure of this compound allows it to exhibit activity against various bacterial and fungal strains .

Case Studies

A notable study involved the synthesis and evaluation of triazole derivatives against liver carcinoma (HepG2) cells. The most effective derivative showed an IC50 value of 16.78 µg/mL with low toxicity levels. This highlights the potential for these compounds in targeted cancer therapies while minimizing harm to normal cells .

Another investigation focused on the structure–activity relationship (SAR) of different phenyl substitutions on triazole derivatives. It was found that electron-withdrawing groups generally enhanced anticancer activity compared to electron-donating groups .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazides with carboxylic acid derivatives. For example, a two-step protocol may include:

Intermediate Formation : React 2-chlorobenzohydrazide with phenyl-substituted carbonyl compounds under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the triazole core .

Carboxylation : Introduce the carboxylic acid group via hydrolysis of a nitrile intermediate using HCl (1M, 60°C) or KOH/EtOH.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to reduce byproducts.

- Adjust solvent polarity (e.g., DMF for solubility) and catalyst loadings (e.g., p-toluenesulfonic acid) to improve yield .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

- NMR : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (carboxylic acid carbon at ~170 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should show [M–H] peaks matching the molecular formula (e.g., m/z 314.03 for CHClNO) .

Advanced: What crystallographic methods are suitable for determining the molecular structure, and how can data contradictions be resolved?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Collect data at 294 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL-97 yields R-factors < 0.05 .

- Resolving Contradictions :

Advanced: How can researchers analyze the crystal packing and intermolecular interactions using crystallographic data?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O/N interactions) using CrystalExplorer .

- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å) .

- Hydrogen Bonding : Identify O–H···N and C–H···O networks with Mercury software. For example, carboxylic acid dimers often form R(8) motifs .

Advanced: What computational methods aid in verifying the compound’s structure and electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare theoretical vs. experimental IR spectra (e.g., C=O stretch at ~1700 cm) .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize partial charges via AM1-BCC .

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions using Gaussian09 .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Statistical Validation : Apply the Grubbs’ test to identify outliers in replicate measurements (e.g., NMR integration values) .

- Error Propagation Analysis : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., purity calculations) .

- Cross-Technique Correlation : Compare XRD-derived bond lengths with DFT predictions to resolve NMR signal ambiguities .

Basic: What are the solubility properties and formulation strategies for this compound?

Methodological Answer:

- Solubility Profiling : Test in DMSO (high solubility), ethanol (moderate), and water (low). Use UV-Vis spectroscopy for quantification (λ ~260 nm) .

- Formulation : Prepare sodium salts via neutralization (NaOH/EtOH) to enhance aqueous solubility. Characterize salt formation via FTIR (loss of –COOH peak at 1700 cm) .

Advanced: What strategies exist for synthesizing salts or co-crystals to modify physicochemical properties?

Methodological Answer:

- Salt Formation : React with NaHCO in ethanol to yield the sodium salt. Validate via SCXRD (carboxylate group at ~1.25 Å C–O bond length) .

- Co-Crystallization : Screen with co-formers (e.g., nicotinamide) using solvent-drop grinding. Analyze via PXRD to confirm new diffraction patterns .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH) to assess salt/co-crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.